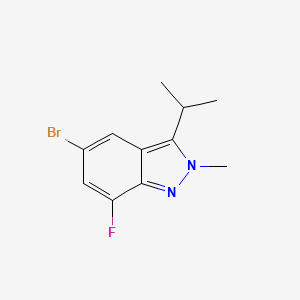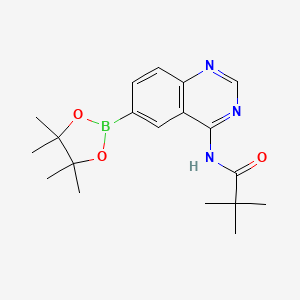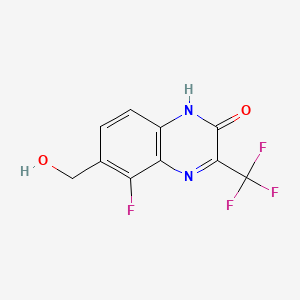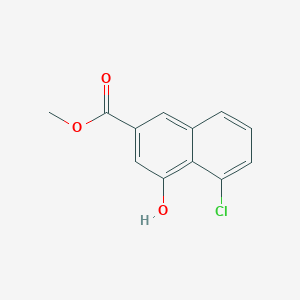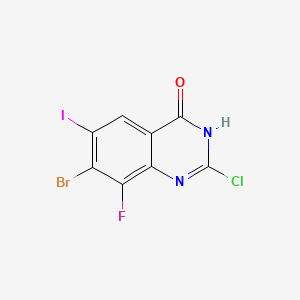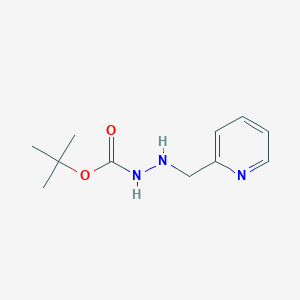
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C17H21N3O2This compound is characterized by its white to pale yellow solid appearance and is slightly soluble in DMSO and methanol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves multiple steps:
Step 1: 4-(2-Pyridinyl)benzaldehyde is reacted with tert-butyl carbazate in ethanol under reflux conditions for 4 hours. The reaction mixture is then cooled to 40°C, and ice is added.
Step 2: The product from Step 1 is dissolved in methanol and treated with 20% palladium on carbon under hydrogenation conditions at 10 psi for 4 hours. The reaction mixture is filtered through diatomaceous earth, and the solvent is removed by rotary evaporation.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
科学的研究の応用
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
- tert-Butyl 2-(5-(hydroxymethyl)-2-pyrimidinyl)hydrazinecarboxylate
- Phenol, 2,4-Bis(1,1-Dimethylethyl)
Uniqueness
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is unique due to its specific structure, which includes a pyridine ring and a hydrazinecarboxylate group. This structure allows for versatile chemical reactivity and the ability to form stable complexes with various molecular targets. Its applications in drug development and enzyme inhibition studies further highlight its significance in scientific research .
特性
IUPAC Name |
tert-butyl N-(pyridin-2-ylmethylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYZYSCSUCADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
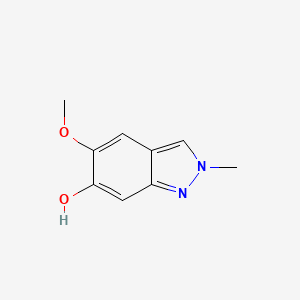
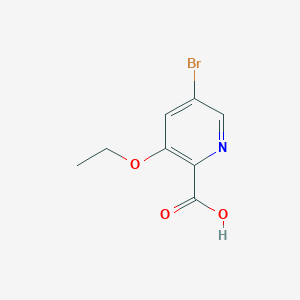
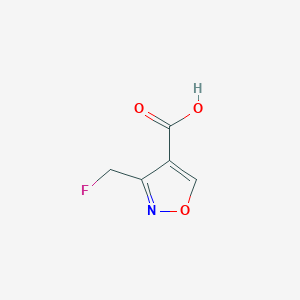
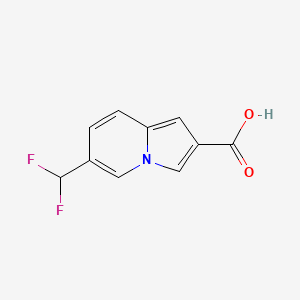

![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
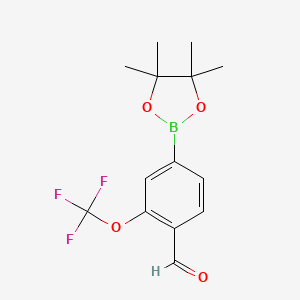
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
